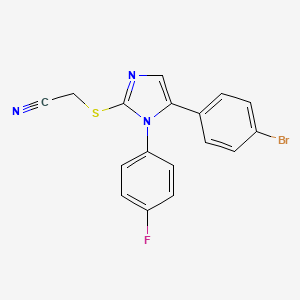![molecular formula C20H19N5O2S B2792810 N1-(pyridin-3-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 941884-19-1](/img/structure/B2792810.png)
N1-(pyridin-3-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a thieno[3,4-c]pyrazole ring, and an oxalamide group . These functional groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyridine and thieno[3,4-c]pyrazole rings are aromatic and likely contribute to the stability of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the oxalamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .科学的研究の応用
Synthesis and Structure
The compound’s chemical structure consists of a pyridine ring, a thieno[3,4-c]pyrazole ring, and an oxalamide moiety. It is synthesized using two methods: classical trimethylamine-based synthesis and magnesium oxide nanoparticles (MgO NPs)-catalyzed synthesis . The latter approach has gained attention due to its efficiency in producing bioactive compounds.
Biological Activities
a. Receptor Tyrosine Kinase Inhibition: The synthesized derivatives exhibit inhibitory activity against receptor tyrosine kinases. These enzymes play crucial roles in cell signaling and are potential targets for cancer therapy.
b. Pharmacokinetic Profiles: Researchers have evaluated the pharmacokinetic properties of these derivatives. Understanding their absorption, distribution, metabolism, and excretion is essential for drug development.
c. Anticancer Activity: The compound demonstrates significant anticancer activity against lung cancer cell lines (A549) in vitro. One derivative (IIB) exhibits ten-fold lower IC50 values compared to the reference drug imatinib .
d. Antibacterial and Antifungal Properties: The derivatives also possess antibacterial and antifungal activity. Minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum fungicidal concentration (MFC) parameters were evaluated. Derivative IIC showed the highest activity against specialized aquatic bacterial species, Gram-positive, and Gram-negative bacteria .
e. Antioxidant Activity: The compound’s antioxidant property was assessed using the DPPH method. The evaluated IC50 value is comparable to that of ascorbic acid .
Conclusion
“N1-(pyridin-3-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide” holds promise across various biomedical applications, from cancer therapy to antimicrobial treatments. Further studies are needed to unlock its full potential and validate its clinical utility .
将来の方向性
特性
IUPAC Name |
N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-5-2-3-7-17(13)25-18(15-11-28-12-16(15)24-25)23-20(27)19(26)22-10-14-6-4-8-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNGBTPGFAWFBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(pyridin-3-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



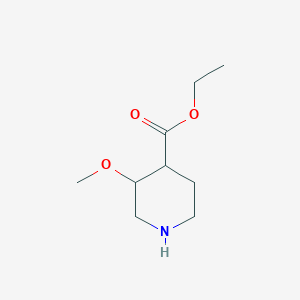
![tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B2792732.png)
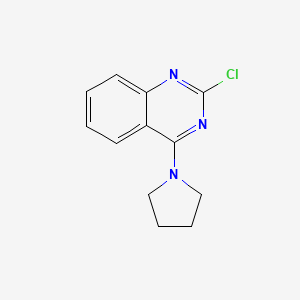
![Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate](/img/structure/B2792737.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2792739.png)
![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2792740.png)
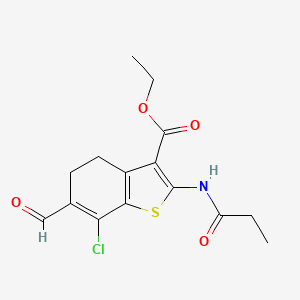
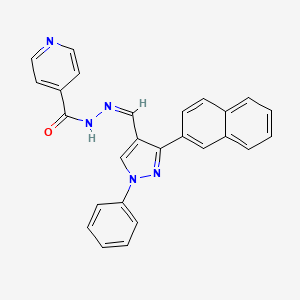
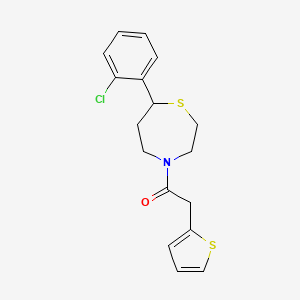
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2792747.png)
